(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile

Cathepsin inhibition Cysteine protease Nitrile warhead reactivity

(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile (CAS 557771-21-8) is a chiral, non-racemic synthetic intermediate comprising an L-prolyl moiety linked via a tertiary amide to an (S)-azetidine-2-carbonitrile. With molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol, it belongs to the 2-cyanoazetidine subclass of dipeptidyl peptidase IV (DPP-IV) inhibitor scaffolds.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B11909977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CCC2C#N
InChIInChI=1S/C9H13N3O/c10-6-7-3-5-12(7)9(13)8-2-1-4-11-8/h7-8,11H,1-5H2/t7-,8-/m0/s1
InChIKeyRFYMUEYOCGQVEL-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile: A Chiral 2-Cyanoazetidine Building Block with Dual Prolyl-Azetidine Architecture


(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile (CAS 557771-21-8) is a chiral, non-racemic synthetic intermediate comprising an L-prolyl moiety linked via a tertiary amide to an (S)-azetidine-2-carbonitrile. With molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol, it belongs to the 2-cyanoazetidine subclass of dipeptidyl peptidase IV (DPP-IV) inhibitor scaffolds [1]. The compound features two (S)-configured stereocenters—one on the pyrrolidine ring and one on the azetidine ring—making it a stereochemically defined building block used in medicinal chemistry and pharmaceutical intermediate applications .

Why Generic Cyano-Pyrrolidine or Simple Azetidine Building Blocks Cannot Replace (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile


In-class cyano-substituted aza-heterocycles cannot be freely interchanged because the combination of azetidine ring strain and pyrrolidine-based prolyl recognition produces a unique reactivity and selectivity profile. The 2-cyanoazetidine warhead exhibits approximately 9.3-fold greater inhibitory potency than the corresponding 2-cyanopyrrolidine in cysteine protease assays, attributable to enhanced electrophilicity of the nitrile carbon toward active-site thiolates [1]. Simultaneously, the L-prolyl carbonyl appendage introduces a P2-mimetic recognition element absent in simple 1-cyanoazetidine or 1-cyanopyrrolidine scaffolds, which is critical for dipeptidyl peptidase target engagement [2]. Subtle changes in stereochemistry at either the pyrrolidine or azetidine ring can abolish activity entirely, as demonstrated by the >3,000-fold potency loss observed between (S)-configured and N-methylated analogs in the azetidine-2-carbonitrile series [3].

Quantitative Differentiation Evidence for (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile Against Key Comparators


Azetidine-2-carbonitrile Warhead vs. Pyrrolidine-2-carbonitrile Warhead: ~9.3-Fold Potency Advantage in Cysteine Protease Inhibition

The intrinsic reactivity of the 2-cyanoazetidine warhead toward active-site cysteine thiolates substantially exceeds that of the analogous 2-cyanopyrrolidine. In a head-to-head comparison using recombinant human cathepsin, 1-cyanoazetidine exhibited an IC50 of 0.00043 mM (430 nM), compared to 1-cyanopyrrolidine at 0.004 mM (4,000 nM), representing an approximately 9.3-fold potency enhancement [1]. The authors attributed this to enhanced chemical reactivity of the cyanoazetidine toward the thiolate of the active site [1]. The (S)-1-((S)-pyrrolidine-2-carbonyl)azetidine-2-carbonitrile scaffold incorporates this cyanoazetidine warhead, structurally distinguishing it from purely pyrrolidine-based nitrile building blocks such as (S)-N-chloroacetyl-2-cyanopyrrolidine typically employed in vildagliptin synthesis [2].

Cathepsin inhibition Cysteine protease Nitrile warhead reactivity Electrophilicity

DPP-IV Inhibitory Potency: 2-Cyanoazetidine Subclass Achieves Sub-100 nM Activity, Validating the Scaffold's Pharmacological Relevance

A comprehensive SAR review established that the most potent 2-cyanoazetidine-based DPP-IV inhibitors with large hydrophobic amino acid groups at the azetidine nitrogen consistently achieve IC50 values below 100 nM [1]. The target compound features the identical 2-cyanoazetidine pharmacophore, with the L-prolyl group serving as the P2 recognition element that, in optimized derivatives, enables this sub-100 nM potency tier. By contrast, 2-ketoazetidines and 3-fluoroazetidines within the same review generally displayed inferior potency or chemical instability, with certain ketoazetidine subtypes showing degradation over time [1]. A representative 2-cyanoazetidine DPP-IV inhibitor, AMAC (1-(2-amino-3-methyl-butyryl)-azetidine-2-carbonitrile), achieved an IC50 of 30 nM against human DPP-IV, whereas its N-methylated analog DAMAC showed no measurable inhibition (IC50 > 100 µM), a >3,333-fold potency differential driven by stereoelectronic requirements at the azetidine nitrogen [2].

DPP-IV inhibition Type 2 diabetes Incretin stabilization Cyanoazetidine SAR

Antimalarial Target Validation: Azetidine-2-carbonitrile Derivatives Achieve Curative In Vivo Efficacy with EC50 = 0.016 µM Against Multidrug-Resistant P. falciparum

Beyond the DPP-IV target class, the azetidine-2-carbonitrile scaffold has demonstrated potent antimalarial activity through inhibition of P. falciparum dihydroorotate dehydrogenase (PfDHODH). The optimized lead compound BRD9185, which features the azetidine-2-carbonitrile core, achieved an EC50 of 0.016 µM (16 nM) against multidrug-resistant blood-stage parasites and proved curative after only three oral doses in a P. berghei mouse model, with a half-life of 15 hours and low clearance [1]. This multi-target validation (DPP-IV and PfDHODH) distinguishes the azetidine-2-carbonitrile scaffold from simpler nitrile building blocks such as pyrrolidine-2-carbonitrile, which lacks the ring-strained electrophilic character required for PfDHODH engagement [1].

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum Azetidine-2-carbonitrile

Aqueous Stability of Cyanoazetidines Is Comparable to Cyanopyrrolidines, Resolving Concerns About Four-Membered Ring Lability

A persistent concern with four-membered aza-heterocycles is susceptibility to ring-opening under aqueous or physiological conditions. However, a dedicated stability assessment within the DPP-IV inhibitor review demonstrated that certain members of the cyanoazetidine series display aqueous stability comparable to the closely related cyanopyrrolidines [1]. This finding directly counters the assumption that azetidine ring strain inevitably leads to rapid degradation, and supports the procurement of azetidine-2-carbonitrile building blocks for aqueous reaction conditions without special precaution beyond what is standard for cyanopyrrolidine intermediates [1]. By contrast, select 3-fluoroazetidines were reported to display chemical instability associated with cyclization side reactions, making the cyanoazetidine subclass preferable within the broader azetidine-based inhibitor family [1].

Chemical stability Azetidine ring strain Aqueous hydrolysis Nitrile stability

Enantiomeric Purity: Biocatalytic Routes Achieve >99.5% ee for Azetidine-2-carbonitrile Derivatives; Vendor Specification NLT 98% for the Target Compound

The (S,S) stereochemistry of both the pyrrolidine and azetidine rings is essential for biological activity, as evidenced by the complete loss of DPP-IV inhibition observed upon N-methylation of the azetidine nitrogen in the AMAC/DAMAC pair [1]. Enantiomerically pure azetidine-2-carbonitrile derivatives can be accessed via highly efficient biocatalytic resolution: microbial whole-cell biotransformations of racemic azetidine-2-carbonitriles achieve enantiomeric excess values up to >99.5% through the combined action of a non-enantioselective nitrile hydratase and an R-enantioselective amidase [2]. The target compound is commercially available with a vendor-specified purity of NLT 98% (MolCore, Product No. MC719786), which reflects the (S,S)-configured product . This level of stereochemical definition contrasts with racemic or single-isomer azetidine building blocks that lack the second stereocenter (e.g., (R)- or (S)-azetidine-2-carbonitrile alone) and therefore cannot simultaneously provide both the P2-prolyl recognition and the cyanoazetidine warhead in a single, stereochemically pure intermediate [2].

Enantioselective synthesis Chiral purity Biocatalysis Nitrile hydratase

Conformational Differentiation: Azetidine- vs. Proline-Containing Peptidomimetics Induce Distinct Reverse Turn Geometries

In model tetrapeptide systems, azetidine-2-carboxylate (Aze) residues and proline (Pro) residues both induce reverse turns, but the nature of the turn differs as a function of ring size [1]. The presence of an alkyl group at the α-position of the azetidine-2-carboxylate ring enhances significantly the turn-inducing ability relative to the unsubstituted system [1]. This conformational differentiation is structurally relevant to (S)-1-((S)-pyrrolidine-2-carbonyl)azetidine-2-carbonitrile, which combines both ring systems: the prolyl amide bond can adopt cis/trans rotational states characteristic of proline, while the azetidine-2-carbonitrile constrains the C-terminal geometry in a manner distinct from pyrrolidine-2-carbonitrile. This dual conformational encoding cannot be achieved by building blocks containing only one of the two ring systems [1].

Peptidomimetics Reverse turn induction Conformational analysis Azetidine carboxylic acid

Optimal Application Scenarios for (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile Based on Quantitative Differentiation Evidence


DPP-IV / DPP-4 Inhibitor Lead Optimization Using P2-Prolyl Cyanoazetidine Scaffolds

Medicinal chemistry teams developing next-generation DPP-IV inhibitors can employ this compound as a stereochemically defined, dual-ring intermediate that pre-installs both the prolyl P2 recognition element and the cyanoazetidine warhead. With the cyanoazetidine subclass consistently achieving DPP-IV IC50 values below 100 nM [1], and the prolyl moiety providing target-specific binding, this building block enables rapid SAR exploration around the azetidine nitrogen and the pyrrolidine ring periphery. The >3,333-fold potency differential between active (AMAC, IC50 = 30 nM) and inactive N-methylated analogs reinforces the importance of maintaining the (S,S) stereochemistry and the unsubstituted azetidine nitrogen for optimal activity [2].

Antimalarial DHODH Inhibitor Discovery Leveraging the Azetidine-2-carbonitrile Pharmacophore

Groups pursuing novel antimalarial agents targeting P. falciparum DHODH can use this compound as a core intermediate for constructing focused libraries of azetidine-2-carbonitrile derivatives. The precedent of BRD9185 (EC50 = 0.016 µM, curative in vivo at 3 × 50 mg/kg in a P. berghei model) demonstrates that appropriately functionalized azetidine-2-carbonitriles achieve potent, orally efficacious antimalarial activity [3]. The prolyl-azetidine architecture of the target compound provides a vector for introducing diversity at the pyrrolidine nitrogen, enabling exploration of the PfDHODH ubiquinone binding site while retaining the cyanoazetidine warhead.

Covalent Cysteine Protease Inhibitor Development Exploiting Enhanced Azetidine Nitrile Electrophilicity

The ~9.3-fold greater inhibitory potency of 1-cyanoazetidine over 1-cyanopyrrolidine against human cathepsins [4] makes this compound a strategically advantageous starting material for designing reversible covalent inhibitors of cysteine proteases (cathepsins K, L, S, and potentially the SARS-CoV-2 main protease Mpro or falcipains). The prolyl carbonyl provides a synthetically tractable handle for appending peptide or non-peptide recognition elements that direct the cyanoazetidine warhead to the active-site cysteine of the target protease, potentially reducing off-target reactivity compared to simpler nitrile electrophiles.

Peptidomimetic Conformational Studies Requiring Dual Prolyl-Azetidine Constraints

Structural biology and biophysics groups investigating turn induction in bioactive peptides can utilize this compound as a conformationally restricted dipeptide isostere. The azetidine ring constrains backbone geometry differently from proline, producing distinct reverse turn populations as demonstrated by NMR and FT-IR studies on model tetrapeptides [5]. The combination of both proline and azetidine in a single building block enables systematic investigation of how ring-size-dependent conformational preferences affect receptor binding, protease stability, and membrane permeability of peptide lead compounds.

Quote Request

Request a Quote for (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.